2-Bromo-2'-iso-propylbenzhydrol
Description
2-Bromo-2’-iso-propylbenzhydrol is an organic compound with the molecular formula C16H17BrO It is a brominated derivative of benzhydrol, featuring an isopropyl group attached to the benzene ring
Properties
IUPAC Name |
(2-bromophenyl)-(2-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17/h3-11,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQPKCHPIXRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-iso-propylbenzhydrol typically involves the bromination of 2’-iso-propylbenzhydrol. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’-iso-propylbenzhydrol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, leading to higher yields and purity of the final product. The use of eco-friendly brominating agents and solvents is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-iso-propylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2’-iso-propylbenzhydrol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 2’-iso-propylbenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2’-iso-propylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-iso-propylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A simpler brominated compound used in organic synthesis.
Bromobenzene: Another brominated aromatic compound with different reactivity and applications.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties.
Uniqueness
2-Bromo-2’-iso-propylbenzhydrol is unique due to the presence of both a bromine atom and an isopropyl group on the benzhydrol framework. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Bromo-2'-iso-propylbenzhydrol is an organic compound characterized by its brominated benzhydrol structure, which includes an isopropyl group. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and implications for future research.
The synthesis of this compound typically involves the bromination of 2'-iso-propylbenzhydrol using bromine in solvents such as carbon tetrachloride or chloroform. The reaction conditions are generally mild, allowing for high yields and purity.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The bromine atom can participate in electrophilic reactions, influencing various biochemical pathways.
- Steric Effects : The isopropyl group affects the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on a related compound demonstrated inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were found to be approximately 8.47 µM and 9.22 µM, respectively .
| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) |
|---|---|---|---|
| This compound | MCF-7 | ~8.47 | 45.22 |
| Similar Compound | HeLa | ~9.22 | 46.77 |
These findings suggest that this compound may share similar mechanisms that inhibit cell growth and induce apoptosis in cancer cells.
Antioxidant Properties
The compound's potential antioxidant activity has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Although specific data on the antioxidant capacity of this compound is limited, its structural analogs have shown promising results in scavenging free radicals .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other brominated compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| Bromobenzene | Moderate toxicity | Simple brominated aromatic |
| 2-Bromopropane | Used in organic synthesis | Less complex structure |
| Similar Anticancer Compounds | Significant anticancer effects | Various substitutions possible |
Future Research Directions
Given the preliminary findings regarding the biological activities of this compound, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
